Cas no 17617-46-8 (3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethyl)-,(1aR,2aR,3S,6R,6aS,8aS,8bR,9S)-)
17617-46-8 structure
Product Name:3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethyl)-,(1aR,2aR,3S,6R,6aS,8aS,8bR,9S)-
CAS-Nr.:17617-46-8
MF:C15H18O6
MW:294.299825191498
CID:212557
PubChem ID:122052
Update Time:2025-04-19
3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethyl)-,(1aR,2aR,3S,6R,6aS,8aS,8bR,9S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethyl)-,(1aR,2aR,3S,6R,6aS,8aS,8bR,9S)-
- [3H]-a-Dihydropicrotoxinin
- 3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethyl)-,
- dihydropicrotoxinin
- (2aR,3S,6aS,8bR)-2
- 3,6-Methano-8H-1,5,7-trioxacyclopenta(ij)cycloprop(a)azulene-4,8(3H)-dione, hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethyl)-, (1aR-(1aalpha,2abeta,3beta,6beta,6abeta,8aS*,8bbeta,9S*))-
- Hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethyl)-3,6-methano-8H-1,5,7-trioxacyclopenta(ij)cycloprop(a)azulene-4,8(3H)-dione (1aR-(1aalpha,2abeta,3beta,6beta,6abeta,8aS*,8bbeta,9S*))-
- Picrotoxinin, alpha-dihydro-
- (1R,8S,12S,13R)-1-hydroxy-13-methyl-14-propan-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione
- alpha-Dihydropicrotoxinin
- 17617-46-8
-
- Inchi: 1S/C15H18O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-10,18H,4H2,1-3H3/t6?,7?,8-,9?,10-,13-,14-,15?/m1/s1
- InChI-Schlüssel: SJSFJVFGSPJGET-KJINDDCRSA-N
- Lächelt: O1C2C[C@]3([C@H]4C(=O)OC(C4C(C)C)[C@@H]4[C@@]3(C)C12C(=O)O4)O
Berechnete Eigenschaften
- Genaue Masse: 294.11034
- Monoisotopenmasse: 294.11033829g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 1
- Komplexität: 601
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topologische Polaroberfläche: 85.4Ų
Experimentelle Eigenschaften
- PSA: 85.36
3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethyl)-,(1aR,2aR,3S,6R,6aS,8aS,8bR,9S)- Verwandte Literatur
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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